![molecular formula C20H24N2O4S B1201071 N-[4-[(1S)-1-hydroxy-2-[[(2R)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]methylamino]ethyl]phenyl]methanesulfonamide CAS No. 129314-29-0](/img/structure/B1201071.png)
N-[4-[(1S)-1-hydroxy-2-[[(2R)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]methylamino]ethyl]phenyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1045U85 是一种由葛兰素史克公司开发的小分子药物。它以其对血清素受体、α1 肾上腺素能受体和β1 肾上腺素能受体的拮抗作用而闻名。 这种化合物主要因其在心血管疾病,特别是高血压方面的潜在治疗应用而受到关注 .
准备方法
1045U85 的合成涉及多个步骤,包括在受控条件下特定前体的反应。详细的合成路线和反应条件属于公司机密,尚未公开。 该化合物的制备通常涉及使用手性衍生化试剂和液相萃取方法分离和纯化所需的立体异构体 .
化学反应分析
1045U85 会发生各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。常见的试剂包括氧化剂,如高锰酸钾或过氧化氢。
还原: 该反应涉及添加氢或去除氧。常见的试剂包括还原剂,如氢化锂铝或硼氢化钠。
取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团。常见的试剂包括卤素或亲核试剂,如氢氧根离子。
科学研究应用
化学: 它被用作开发和验证分析方法的参考化合物,例如手性液相色谱法,用于分析生物样品中的立体异构体.
生物学: 该化合物对血清素受体和肾上腺素受体的拮抗作用使其成为研究这些受体在生物系统中的生理和病理作用的宝贵工具.
作用机制
1045U85 通过拮抗血清素受体、α1 肾上腺素能受体和β1 肾上腺素能受体发挥作用。通过阻断这些受体,该化合物可以抑制由这些受体介导的生理作用,例如血管收缩和心率增加。 这种机制在控制高血压方面特别有益,因为它有助于降低血压 .
相似化合物的比较
1045U85 因其多靶点拮抗作用而独具特色。类似的化合物包括:
普萘洛尔: 一种β-肾上腺素能受体拮抗剂,用于治疗高血压和其他心血管疾病。
哌唑嗪: 一种α1-肾上腺素能受体拮抗剂,用于治疗高血压和良性前列腺增生。
昂丹司琼: 一种血清素受体拮抗剂,用于预防化疗引起的恶心和呕吐。
生物活性
N-[4-[(1S)-1-hydroxy-2-[[(2R)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]methylamino]ethyl]phenyl]methanesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a naphthalene moiety and a sulfonamide group, which are known to impart various biological functions.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This formula indicates the presence of two nitrogen atoms, four oxygen atoms, and a sulfonamide functional group that is crucial for its biological activity.
1. Anticancer Properties
Research has indicated that sulfonamide derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For example, studies have shown that it can effectively inhibit the growth of leukemia cells by inducing apoptosis and cell cycle arrest.
Table 1: Inhibitory Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MV4-11 (acute leukemia) | 0.3 | Apoptosis induction |
MOLM13 (acute monocytic leukemia) | 1.2 | Cell cycle arrest |
HT-29 (colorectal) | 14 | ERK pathway inhibition |
These findings suggest that the compound may serve as a potential lead for developing new anticancer therapies.
2. Inhibition of Enzymatic Activity
The compound has also been investigated for its inhibitory effects on specific enzymes involved in cancer progression. For instance, it has been shown to inhibit MEK1/2 kinases, which play a crucial role in the MAPK signaling pathway frequently activated in cancers.
Case Study: MEK Inhibition
In a study involving xenograft models, administration of the compound resulted in significant tumor growth inhibition, primarily through the downregulation of ERK phosphorylation. This was evidenced by Western blot analyses showing reduced levels of phospho-ERK1/2 after treatment.
3. Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective properties by modulating neuroinflammatory pathways. Its ability to cross the blood-brain barrier opens avenues for investigating its effects on neurodegenerative diseases.
Table 2: Neuroprotective Effects
Model | Effect Observed | Reference |
---|---|---|
Murine model of Alzheimer's | Reduced neuroinflammation | |
In vitro neuronal cultures | Increased cell viability |
The biological activity of this compound is attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, preventing them from proliferating.
- Apoptosis Induction : It activates apoptotic pathways leading to programmed cell death in malignant cells.
- Signal Transduction Modulation : By inhibiting key signaling pathways such as MEK/ERK, it disrupts cellular responses to growth factors.
属性
CAS 编号 |
129314-29-0 |
---|---|
分子式 |
C20H24N2O4S |
分子量 |
388.5 g/mol |
IUPAC 名称 |
N-[4-[(1S)-1-hydroxy-2-[[(2R)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]methylamino]ethyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H24N2O4S/c1-27(25,26)22-17-10-8-15(9-11-17)19(23)13-21-12-16-7-6-14-4-2-3-5-18(14)20(16)24/h2-5,8-11,16,19,21-23H,6-7,12-13H2,1H3/t16-,19-/m1/s1 |
InChI 键 |
GHACVBCUANDNID-VQIMIIECSA-N |
SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(CNCC2CCC3=CC=CC=C3C2=O)O |
手性 SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)[C@@H](CNC[C@H]2CCC3=CC=CC=C3C2=O)O |
规范 SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(CNCC2CCC3=CC=CC=C3C2=O)O |
同义词 |
(4'-1-hydroxy-2-(((1,2,3,4-tetrahydro-1-oxo-2-naphthyl)methyl)amino)ethyl)methanesulfonanilide hydrochloride 1045U85 1045U85, (R,R)-isomer 1045U85, (R,S)-isomer 1045U85, (S,R)-isomer 1045U85, (S,S)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。